2-hydro-beta-NAD
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Overview
Description
2-hydro-beta-NAD is an NADP obtained by formal reduction of the 1,2-position in the pyridine ring of beta-NAD. It is a NAD and a NAD(P)H. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Enzymatic Activity and Biochemical Analysis
2-hydro-beta-NAD is often utilized in enzymatic assays and biochemical analyses. For instance, it has been involved in determining the total bile acids in bile through the 3 alpha-hydroxysteroid dehydrogenase method. This method optimizes various assay conditions, such as pH, temperature, and incubation time, to obtain complete oxidation of the substrate, crucial for accurate bile acid concentration measurement in samples (Turley & Dietschy, 1978).
Biocatalysis and Enzyme Engineering
This compound is significant in biocatalysis, especially concerning the alpha/beta hydrolase-fold family of enzymes. These enzymes are vital in various industrial processes, ranging from the production of pharmaceutical compounds to household products like laundry detergent. The engineering of these enzymes, informed by a detailed understanding of their structure-function relationship and sophisticated computational resources, is crucial for optimizing their use in these applications (Qian et al., 2007).
Metabolic Disease and Mitochondrial Function
Research has also linked this compound to the regulation of metabolic diseases through its role in NAD+ metabolism. NAD+ is a substrate for sirtuins and poly-adenosine 5′-diphosphate polymerases, which are enzymes that regulate protein deacetylation, DNA repair, and translate changes in energy status into metabolic adaptations. Alterations in NAD+ homeostasis are a feature of metabolic disorders such as type 2 diabetes and nonalcoholic fatty liver disease. Enhancing tissue NAD+ levels through nutraceuticals has shown potential in improving mitochondrial function and sirtuin-dependent signaling (Elhassan et al., 2017).
Dynamic Behavior in Enzymatic Reactions
This compound is involved in the dynamic behavior of enzymes during catalysis. For example, it plays a role in the function of para-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase. The enzyme catalyzes a reaction involving the reduction of the cofactor FAD by NADPH and the subsequent oxidation of reduced FAD by oxygen. This process, essential for specific and fast catalysis, involves complex conformational rearrangements within the protein structure, highlighting the significance of this compound in these biochemical pathways (Entsch et al., 2005).
Properties
Molecular Formula |
C21H29N7O14P2 |
---|---|
Molecular Weight |
665.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-3,7-8,10-11,13-16,20-21,29-32H,4-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
TVJJIHUATXWSJG-NNYOXOHSSA-N |
Isomeric SMILES |
C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1C(=CC=CN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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